2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H34N4O3 and its molecular weight is 438.572. The purity is usually 95%.
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Scientific Research Applications
Neurochemical and Pharmacological Properties
- Serotonin and α2-Adrenoceptor Modulation : A compound with a similar structure, identified as S32212, has been extensively studied for its neurochemical and pharmacological profile. S32212 acts as a combined serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, also possessing 5-HT2A antagonist properties. Its administration in animals showed dose-dependent effects in various tests, indicating potential antidepressant and anxiolytic properties. These studies highlight the compound's ability to modulate neurochemical pathways associated with mood and cognitive functions, suggesting a potential application in treating depression and anxiety disorders (Dekeyne et al., 2012).
Chemotherapeutic Research
- Antiproliferative Activity : Another research focus is on derivatives of the compound structure, such as indenopyrazoles, which have shown promising antiproliferative activity toward human cancer cells. This suggests potential applications in cancer therapy, particularly in targeting tubulin polymerization as a mechanism to inhibit cancer cell growth (Minegishi et al., 2015).
Enzyme Inhibition
- Enzymatic Activity Modulation : The chemical structure also lends itself to modification for targeted enzyme inhibition, as seen in compounds designed to inhibit ABCB1 activity. These inhibitors demonstrate the versatility of the chemical backbone in creating potent molecules that can modulate biological pathways, offering insights into developing new therapeutic agents (Colabufo et al., 2008).
Antimicrobial and Antioxidant Applications
Antimicrobial Agents : Research has extended into the synthesis of derivatives with antimicrobial properties, showcasing the compound's utility in developing new antimicrobial agents. This application is critical in the face of rising antibiotic resistance, indicating the importance of novel chemical entities in addressing global health challenges (Rani et al., 2016).
Radical Scavenging Activity : The compound's framework has been utilized in synthesizing nitrogen-containing bromophenols with potent radical scavenging activity. This suggests potential applications as natural antioxidants in food and pharmaceutical industries, emphasizing the compound's versatility beyond pharmacological applications (Li et al., 2012).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-27-12-14-29(15-13-27)22(19-8-9-21-20(16-19)10-11-28(21)2)17-26-25(30)18-32-24-7-5-4-6-23(24)31-3/h4-9,16,22H,10-15,17-18H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNWJRPZONRYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.